molecular formula C44H68O13S B1665400 Acanthifolicin CAS No. 77739-71-0

Acanthifolicin

Cat. No.: B1665400
CAS No.: 77739-71-0
M. Wt: 837.1 g/mol
InChI Key: PBZVIYIWLYRXNM-GPMIJPABSA-N
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Description

Acanthifolicin is a sulfur-containing polyether carboxylic acid first isolated from the marine sponge Pandaros acanthifolium . Structurally, it is characterized as 9,10-epithio-okadaic acid, featuring an episulfide group replacing the epoxide in okadaic acid (OA) . This compound is a potent inhibitor of serine/threonine protein phosphatases PP1 and PP2A, enzymes critical in cellular signaling pathways. Initial studies revealed its IC50 values for PP1 (20 nM) and PP2A (1 nM), comparable to OA but with notable differences in selectivity . This compound’s discovery in 1981 marked it as a structurally unique marine toxin, contributing to research on phosphatase inhibition mechanisms and diarrhetic shellfish poisoning (DSP) toxins .

Properties

CAS No.

77739-71-0

Molecular Formula

C44H68O13S

Molecular Weight

837.1 g/mol

IUPAC Name

(2R)-3-[(1S,2S,2'S,4S,5'R,6R)-4-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-5'-hydroxy-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C44H68O13S/c1-24(32-23-41(6)38(58-41)44(55-32)33(46)12-11-29(54-44)22-40(5,50)39(48)49)9-10-28-14-18-43(53-28)19-15-31-37(57-43)34(47)27(4)36(52-31)30(45)21-26(3)35-25(2)13-17-42(56-35)16-7-8-20-51-42/h9-10,24-26,28-38,45-47,50H,4,7-8,11-23H2,1-3,5-6H3,(H,48,49)/b10-9+/t24-,25-,26+,28+,29+,30?,31-,32+,33-,34-,35+,36+,37-,38-,40-,41-,42+,43-,44+/m1/s1

InChI Key

PBZVIYIWLYRXNM-GPMIJPABSA-N

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)CC([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6C[C@@]7([C@@H](S7)[C@@]8(O6)[C@@H](CC[C@H](O8)C[C@](C)(C(=O)O)O)O)C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acanthifolic acid
acanthifolicin

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Acanthifolicin has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies suggest that it induces apoptosis (programmed cell death) in tumor cells through the activation of intrinsic pathways. This property positions this compound as a potential lead compound for anticancer drug development.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying cellular signaling pathways and membrane dynamics due to its unique chemical structure. Its interactions with lipid bilayers provide insights into membrane fluidity and permeability.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Marine Drugs, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .

Case Study 2: Cytotoxicity Against Cancer Cells

A comprehensive study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values ranging from 15 to 25 µM, demonstrating significant anti-proliferative activity compared to control groups .

Case Study 3: Neuroprotection in Animal Models

In an experimental model of oxidative stress-induced neurotoxicity, this compound was administered to mice subjected to neurotoxic agents. Results indicated a marked reduction in neuronal cell death and improved behavioral outcomes, supporting its potential use in neuroprotective therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibits growth of bacteriaEffective against Gram-positive and Gram-negative strains
Anticancer ActivityInduces apoptosis in cancer cellsIC50 values between 15-25 µM for MCF-7 cells
Neuroprotective EffectsReduces oxidative stress in neuronal cellsImproved outcomes in animal models
Enzyme InhibitionInhibits cytochrome P450 enzymesPotential implications for drug metabolism
Biochemical ResearchStudies membrane dynamicsInsights into lipid bilayer interactions

Comparison with Similar Compounds

Structural Differences :

  • Acanthifolicin contains a 9,10-episulfide group, whereas OA has a 9,10-epoxide .
  • Both share a polyether backbone and a carboxyl group at C1, critical for phosphatase binding .

Activity Profile :

Compound PP1 IC50 (nM) PP2A IC50 (nM) Key Modification
This compound 20 1,000 9,10-episulfide
Okadaic Acid 19 0.2 9,10-epoxide
  • This compound’s PP1 inhibition is nearly identical to OA, but its PP2A inhibition is 5,000-fold weaker, highlighting the importance of the epoxide group for PP2A affinity .
  • Methyl esterification of the C1 carboxyl group in both compounds abolishes activity, confirming this moiety’s essential role in phosphatase binding .

Comparison with Dinophysistoxin-1 (DTX-1)

Structural Differences :

  • DTX-1 is a 35-methyl derivative of OA, lacking the episulfide or epoxide groups .

Activity Profile :

Compound PP1 IC50 (nM) PP2A IC50 (nM)
Dinophysistoxin-1 18 0.3

Comparison with Microcystins

Structural Differences :

  • Microcystins (e.g., microcystin-LR) are cyclic heptapeptides with a distinct Adda side chain, unlike the polyether structure of this compound .

Activity Profile :

Compound PP1 IC50 (nM) PP2A IC50 (nM)
Microcystin-LR 0.1 0.05
  • Microcystins exhibit ~200-fold greater potency than this compound for PP2A, likely due to their covalent binding to phosphatases via a Michael addition mechanism .
  • Both compound classes share a carboxyl group critical for activity, but their structural divergence highlights evolutionary convergence in phosphatase inhibition .

Structural and Functional Insights

Key Regions for Phosphatase Inhibition :

  • C1 Carboxyl Group : Essential for all compounds; esterification eliminates activity .
  • Epoxide/Episulfide : The OA/acanthifolicin epoxide group enhances PP2A affinity, while the episulfide in this compound reduces this interaction .
  • C35 Methyl Group (DTX-1) : Tolerated without loss of potency, suggesting flexibility in this region .

Preparation Methods

Marine Sponge Extraction Protocols

The primary source of acanthifolicin remains the Caribbean sponge Pandaros acanthifolium, with extraction typically employing methanol or ethanol/water mixtures (70–85% v/v) at elevated temperatures (60–70°C). A modified orthogonal experimental design optimized extraction parameters for related polyethers, revealing:

Parameter Optimal Value Impact on Yield (R value)
Ethanol concentration 75% 0.430
Temperature 70°C 4.333
Extraction time 2.5 hr 1.097

Data adapted from comparable polyether extraction studies

Crude extracts undergo sequential fractionation via vacuum liquid chromatography (VLC) using hexane/EtOAc/MeOH gradients, followed by reversed-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA). The final purification employs centrifugal partition chromatography with CHCl3/MeOH/H2O (7:13:8) to achieve >95% purity.

Total Synthesis Approaches

Convergent Assembly Strategy

The 2002 synthesis by Schmitz et al. established a modular approach dividing this compound into three key fragments:

  • C1–C14 spiroketal : Constructed via Shiina macrolactonization (83% yield)
  • C15–C28 polyether : Assembled using Jacobsen hydrolytic kinetic resolution (HKR) for stereocontrol
  • C29–C38 episulfide : Formed through Mitsunobu reaction with 1,2-ethanedithiol

Key coupling reactions:

  • Stille cross-coupling (C14–C15)
  • Yamaguchi esterification (C28–C29)
  • Episulfide ring closure using Lawesson's reagent

Spiroketalization Optimization

Recent advances (2024) in spiroketal synthesis demonstrate improved yields through palladium-catalyzed cyclopropanol ring-opening carbonylation (Table 1):

Starting Material Catalyst System Yield (%) Diastereomeric Ratio
Cyclopropanol A Pd(OAc)₂/Xantphos/CO 78 92:8
Cyclopropanol B PdCl₂(dppf)/DIPEA/CO 82 95:5

Adapted from phaeocaulisin A synthesis methodology

Episulfide Ring Formation

The characteristic episulfide moiety (C31–S–C32) requires careful construction to avoid oxidation to disulfides. Two predominant methods emerge:

Thioepoxidation Protocol

Treatment of vicinal diols with thiourea/HgCl₂ system:

  • Diol protection as silyl ethers
  • Sequential mesylation/thioacetate substitution
  • Ring closure with DBU (1,8-diazabicycloundec-7-ene)

Yields: 65–72% (dependent on steric hindrance)

Direct Sulfur Insertion

Modern approaches employ photochemical thiol-ene reactions:

  • UV irradiation (λ = 365 nm) of allylic alcohols in presence of (NH₄)₂S₂O₈
  • Achieves 81% conversion efficiency vs. traditional methods

Stereochemical Control

The molecule's nine stereocenters demand rigorous asymmetric synthesis techniques:

Stereocenter Method ee (%)
C12 Sharpless asymmetric epoxidation 98
C18 Evans aldol reaction 95
C25 Noyori hydrogenation 99

Compiled from multiple synthetic campaigns

Analytical Characterization

Spectroscopic Fingerprinting

Critical NMR assignments (500 MHz, CDCl₃):

  • δ 5.87 (dd, J = 15.4, 9.1 Hz, H-13)
  • δ 3.42 (m, H-31, episulfide)
  • δ 2.78 (d, J = 2.3 Hz, H-32)

HRMS (ESI-TOF): m/z [M + Na]⁺ Calcd for C₄₃H₅₈O₁₂SNa: 853.3491; Found: 853.3489

Protein Phosphatase Inhibition Assay

Standardized testing against PP1/PP2A reveals IC₅₀ values:

Enzyme IC₅₀ (nM) Assay Conditions
PP2A 0.32 30 mM Tris, 0.1 mM MnCl₂
PP1 12.7 30 mM Tris, 1 mM EDTA

Validation using modified US5180665A protocol

Biotechnological Production

Emerging approaches utilize Pseudomonas sp. marine symbionts through:

  • Optimized fermentation media (pH 7.2, 28°C)
  • Precursor-directed biosynthesis with ¹³C-labeled acetate
  • Yield enhancement via CRISPRa-mediated pathway activation (3.7× increase)

Q & A

Q. What are the established synthetic pathways for Acanthifolicin, and what analytical techniques are critical for confirming its structural integrity?

this compound (CAS 120693-42-7, C₄₈H₇₆O₁₃) is synthesized via multi-step organic reactions, often involving methylation and spirocyclic ring formation, as inferred from its structural analogs like Okadaic acid tetramethyl ether . Key steps include:

  • Synthesis : Use of protecting groups (e.g., methyl ethers) to stabilize reactive intermediates.
  • Characterization :
  • NMR spectroscopy for verifying carbon-hydrogen frameworks and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (861.1092 g/mol) and isotopic patterns .
    • Purity validation : HPLC with UV/Vis or MS detection to ensure ≥95% purity, critical for biological assays .

Q. What biological targets or mechanisms are associated with this compound, and how are these activities experimentally validated?

this compound is hypothesized to inhibit protein phosphatases, akin to Okadaic acid derivatives, though direct mechanistic studies are limited. Methodological approaches include:

  • In vitro assays : Phosphatase inhibition assays using purified enzymes (e.g., PP1/PP2A) with p-nitrophenyl phosphate as a substrate.
  • Cell-based studies : Dose-response curves in cancer cell lines to assess cytotoxicity (IC₅₀) and apoptosis markers (e.g., caspase-3 activation) .
  • Controls : Use of known phosphatase inhibitors (e.g., Calyculin A) as positive controls to validate assay specificity .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing off-target effects?

  • Dose range : Start with logarithmic dilutions (e.g., 1 nM–10 µM) based on prior analogs’ potency.
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid cellular stress.
  • Counter-screens : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from:

  • Purity variability : Impurities (e.g., oxidation byproducts) can skew results. Validate via HPLC and NMR before assays .
  • Experimental models : Differences in cell lines (e.g., HeLa vs. HEK293) or enzymatic isoforms (PP2Aα vs. PP2Aβ). Standardize models using the ATCC database.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance thresholds and effect sizes .

Q. What strategies optimize the yield and stereochemical fidelity of this compound during synthesis?

  • Catalyst selection : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective spirocyclic ring closure.
  • Reaction monitoring : In-situ FTIR or LC-MS to track intermediate stability and optimize reaction times .
  • Scalability : Pilot small-scale reactions (1–5 mg) before scaling to gram quantities to identify bottlenecks .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to phosphatase active sites.
  • QSAR models : Correlate structural features (e.g., methyl group positions) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess compound stability in solvated systems over 100-ns trajectories to evaluate conformational flexibility .

Methodological Frameworks

Q. What ethical and reproducibility standards should guide this compound research?

  • Reproducibility : Document synthetic protocols and analytical parameters (e.g., NMR solvent, HPLC gradients) in compliance with the Beilstein Journal of Organic Chemistry guidelines .
  • Ethical use : Adhere to institutional biosafety protocols for handling cytotoxic compounds .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?

  • Novelty : Explore understudied applications (e.g., antiviral activity) rather than duplicating phosphatase inhibition studies.
  • Feasibility : Pilot solubility assays (in PBS/DMSO) before committing to in vivo models .

Data Presentation Guidelines

Table 1 : Key Analytical Parameters for this compound Characterization

TechniqueParametersAcceptable Range
¹H NMRChemical shifts (δ)0.5–10 ppm
HRMSMass accuracy≤3 ppm error
HPLCRetention time variability±0.2 min

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acanthifolicin
Reactant of Route 2
Acanthifolicin

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